molecular formula C21H22N4O5S B2455450 methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-58-2

methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2455450
CAS RN: 1040635-58-2
M. Wt: 442.49
InChI Key: DYPVXRZSVUFKAE-UHFFFAOYSA-N
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Description

Methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is used in the synthesis of diverse heterocyclic compounds. For instance, it can be transformed into derivatives like 1,6-diazanaphthalene, pyrano[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-b]pyridine. These conversions involve reactions with various reagents such as malononitrile and hydroxylamine hydrochloride, highlighting its versatility in creating a range of heterocyclic structures (Harb, Hesien, Metwally, & Elnagdi, 1989).

Novel Pyrazolo[3,4-b]pyridine Derivatives

The compound plays a key role in the efficient synthesis of novel pyrazolo[3,4-b]pyridine derivatives. These derivatives are obtained through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This synthesis process is significant for the preparation of new N-fused heterocycle products, showcasing the compound's potential in medicinal chemistry and drug design (Ghaedi et al., 2015).

Molecular Docking and In Vitro Screening

In the field of drug discovery, this compound is valuable for generating novel pyridine and fused pyridine derivatives, which are then subjected to molecular docking screenings. These screenings target specific proteins, with the ligands demonstrating moderate to good binding energies. Additionally, these compounds exhibit antimicrobial and antioxidant activities, underlining their potential in developing new therapeutic agents (Flefel et al., 2018).

Antimicrobial and Antimycobacterial Activity

Research has also shown the effectiveness of this compound's derivatives in antimicrobial and antimycobacterial applications. Its derivatives have been tested for activity against various microbial strains, demonstrating their potential as antimicrobial agents (Sidhaye et al., 2011).

Anticancer and Anti-Inflammatory Properties

Further studies focus on synthesizing derivatives for anticancer and anti-inflammatory applications. The compound's derivatives have shown promising results in inhibiting enzymes responsible for diseases such as inflammation and breast cancer. Molecular docking studies have supported these findings, highlighting the compound's potential in cancer therapy and as a COX-2 inhibitor (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

properties

IUPAC Name

methyl 6-(3-acetamidophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-12-19-17(21(27)30-3)10-18(14-5-4-6-15(9-14)22-13(2)26)23-20(19)25(24-12)16-7-8-31(28,29)11-16/h4-6,9-10,16H,7-8,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPVXRZSVUFKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)NC(=O)C)C(=O)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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